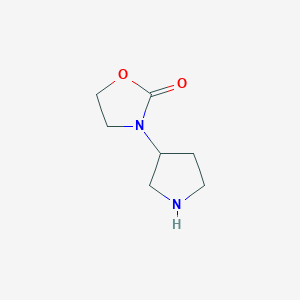

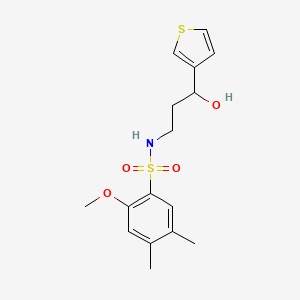

![molecular formula C14H13ClN2OS B2667443 (E)-1-[2-(2-chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one CAS No. 478047-35-7](/img/structure/B2667443.png)

(E)-1-[2-(2-chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(E)-1-[2-(2-chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one” is a compound that has been recognized as an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics . A number of new heterocyclic compounds incorporating thiophene species have been prepared from the titled enaminone via the reaction with different nucleophiles and electrophiles .

Synthesis Analysis

The synthesis of this compound has been done in five steps . The cyclohexanone was made to react with 2-chlorophenyl magnesium bromide reagent followed by dehydration in the presence of an acidic ionic liquid . The oxidation of the synthesized alkene by potassium permanganate gave the corresponding hydroxy ketone intermediate . The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature resulted in the synthesis of the compound .

Molecular Structure Analysis

The structure elucidation of the designed compounds was derived from their spectral information . The molecular structure, the energy bandgap, and the total energy of the compound was calculated using density functional theory .

Chemical Reactions Analysis

The compound can be attacked by a given nucleophile at the two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group) with the reactivity order C-3 > C-1 . In addition, it can be attacked by an electrophile at C-2, oxygen and/or nitrogen sites with reactivity order C-2 > N > O .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 292.78 . Further physical and chemical properties are not explicitly mentioned in the retrieved papers.

Aplicaciones Científicas De Investigación

Anticancer Activity

A new molecule with a structure closely related to the requested compound, featuring a boronic acid moiety and thiazole ring, has been identified as a potential anticancer agent. This compound exhibited promising activity against various cell lines at low concentrations, highlighting its potential for further drug development in cancer treatment. The research involved bioanalysis and quadrupole-time of flight mass spectrometry for in vitro metabolite profiling, demonstrating its stability and efficacy in different conditions (Zagade et al., 2020).

Antimicrobial Activity

Compounds with a core structure similar to "(E)-1-[2-(2-chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one" have been explored for their antimicrobial properties. One study focused on the characterization and biological applications of a compound, revealing its significant antifungal and antibacterial effects. This research highlights the potential of thiazole derivatives as effective antimicrobial agents, with molecular docking studies providing insights into their mechanisms of action (Viji et al., 2020).

Corrosion Inhibition

Thiazole derivatives, including those structurally related to the queried compound, have been investigated for their effectiveness as corrosion inhibitors. These studies have demonstrated that such compounds can significantly protect metals against corrosion in acidic environments. The research includes both experimental and theoretical analysis, employing techniques like quantum chemical calculations and molecular dynamics simulations to understand the interactions between the inhibitors and metal surfaces (Yadav et al., 2015).

Direcciones Futuras

Propiedades

IUPAC Name |

(E)-1-[2-(2-chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2OS/c1-17(2)8-7-12(18)13-9-16-14(19-13)10-5-3-4-6-11(10)15/h3-9H,1-2H3/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHSAIHKZSQTNMB-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CN=C(S1)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=CN=C(S1)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-[2-(2-chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-Cyano-5-methyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethyl acetate](/img/structure/B2667362.png)

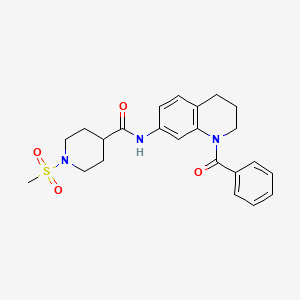

![4-[(5Z)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B2667365.png)

![4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzoic acid hydrochloride](/img/structure/B2667369.png)

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2667371.png)

![methyl 1-[(5-fluoro-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2667376.png)

![[1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine](/img/structure/B2667378.png)

![N-[3-(3-chlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide](/img/structure/B2667379.png)

![8-(1H-1,3-benzodiazol-2-ylsulfanyl)-7-[(4-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2667381.png)